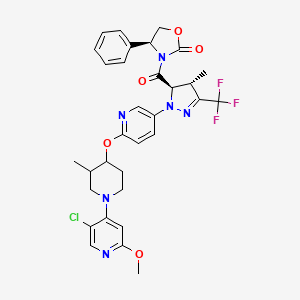
(4S)-3-((4S,5R)-1-(6-((1-(5-Chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl)oxy)pyridin-3-yl)-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carbonyl)-4-phenyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4S)-3-((4S,5R)-1-(6-((1-(5-Chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl)oxy)pyridin-3-yl)-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carbonyl)-4-phenyloxazolidin-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including a pyrazole, oxazolidinone, and piperidine ring, which contribute to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach might include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Construction of the Piperidine Ring: The piperidine ring can be formed via a cyclization reaction involving a suitable amine and a carbonyl compound.
Attachment of the Pyridine and Oxazolidinone Rings: These rings can be introduced through nucleophilic substitution reactions, where the pyridine and oxazolidinone precursors react with appropriate electrophiles.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like coupling agents (e.g., EDC, DCC) to facilitate the formation of amide or ester bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions could target the carbonyl groups
Propiedades
Fórmula molecular |
C32H32ClF3N6O5 |
|---|---|
Peso molecular |
673.1 g/mol |
Nombre IUPAC |
(4S)-3-[(3R,4S)-2-[6-[1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl]oxypyridin-3-yl]-4-methyl-5-(trifluoromethyl)-3,4-dihydropyrazole-3-carbonyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C32H32ClF3N6O5/c1-18-16-40(23-13-27(45-3)38-15-22(23)33)12-11-25(18)47-26-10-9-21(14-37-26)42-28(19(2)29(39-42)32(34,35)36)30(43)41-24(17-46-31(41)44)20-7-5-4-6-8-20/h4-10,13-15,18-19,24-25,28H,11-12,16-17H2,1-3H3/t18?,19-,24+,25?,28+/m0/s1 |
Clave InChI |
UCQWRXMHOBLQQE-UFFFNJCRSA-N |
SMILES isomérico |
C[C@H]1[C@@H](N(N=C1C(F)(F)F)C2=CN=C(C=C2)OC3CCN(CC3C)C4=CC(=NC=C4Cl)OC)C(=O)N5[C@H](COC5=O)C6=CC=CC=C6 |
SMILES canónico |
CC1CN(CCC1OC2=NC=C(C=C2)N3C(C(C(=N3)C(F)(F)F)C)C(=O)N4C(COC4=O)C5=CC=CC=C5)C6=CC(=NC=C6Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


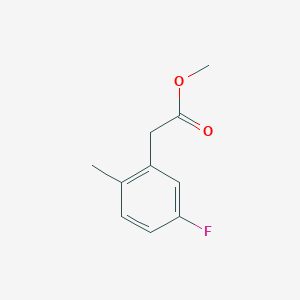
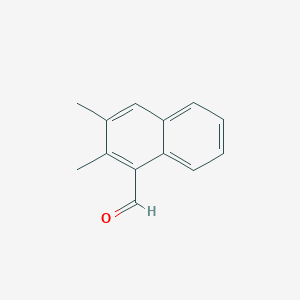
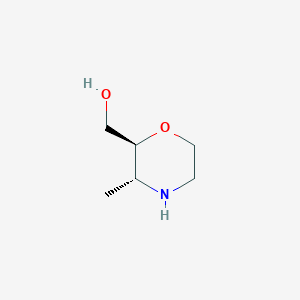
![1-Methyl-1H-benzo[d]imidazol-2-yl acetate](/img/structure/B12817552.png)
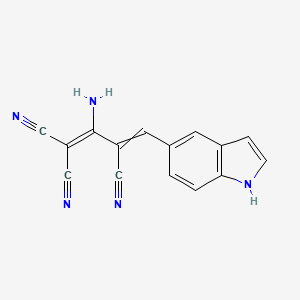
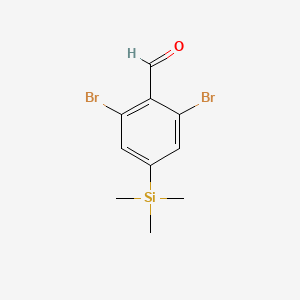

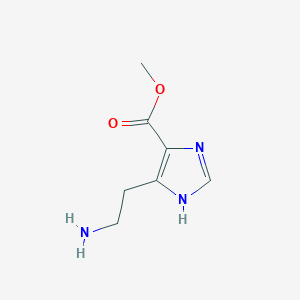
![(8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B12817590.png)
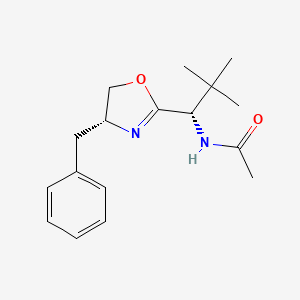
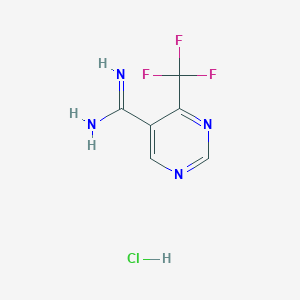

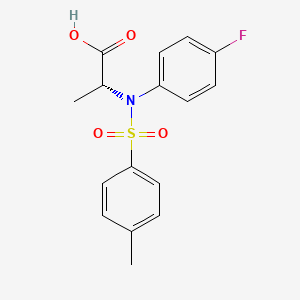
![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde oxime](/img/structure/B12817623.png)
